1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate 1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate
Brand Name: Vulcanchem
CAS No.: 63937-82-6
VCID: VC18463776
InChI: InChI=1S/C27H30ClNO2.C2H2O4/c1-30-26-18-22-15-17-29(16-14-20-6-4-3-5-7-20)25(24(22)19-27(26)31-2)13-10-21-8-11-23(28)12-9-21;3-1(4)2(5)6/h3-9,11-12,18-19,25H,10,13-17H2,1-2H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C29H32ClNO6
Molecular Weight: 526.0 g/mol

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate

CAS No.: 63937-82-6

Cat. No.: VC18463776

Molecular Formula: C29H32ClNO6

Molecular Weight: 526.0 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate - 63937-82-6

Specification

CAS No. 63937-82-6
Molecular Formula C29H32ClNO6
Molecular Weight 526.0 g/mol
IUPAC Name 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;2-hydroxy-2-oxoacetate
Standard InChI InChI=1S/C27H30ClNO2.C2H2O4/c1-30-26-18-22-15-17-29(16-14-20-6-4-3-5-7-20)25(24(22)19-27(26)31-2)13-10-21-8-11-23(28)12-9-21;3-1(4)2(5)6/h3-9,11-12,18-19,25H,10,13-17H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key CXMMLPJDUMSKBJ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C([NH+](CCC2=C1)CCC3=CC=CC=C3)CCC4=CC=C(C=C4)Cl)OC.C(=O)(C(=O)[O-])O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate (CAS No. 63937-82-6) is a nitrogen-containing heterocycle with the molecular formula C29H32ClNO6 and a molar mass of 526.0 g/mol. The compound features a tetrahydroisoquinoline core substituted with a 4-chlorophenethyl group at position 1, methoxy groups at positions 6 and 7, and a phenethyl moiety at position 2. The oxalate counterion enhances aqueous solubility, as evidenced by its stability in phosphate-buffered saline and human plasma .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight526.0 g/mol
Solubility>10 mM in DMSO
LogP3.02 (predicted)
Stability in Plasma>24 hours at 37°C

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous tetrahydroisoquinolines reveal a boat conformation in the heterocyclic ring, stabilized by intramolecular hydrogen bonding between the oxalate anion and protonated nitrogen . The infrared spectrum shows characteristic absorption bands at 1,650 cm⁻¹ (C=O stretch of oxalate) and 1,250 cm⁻¹ (C-O-C of methoxy groups). Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern, with aromatic protons appearing as doublets at δ 6.8–7.2 ppm and methoxy singlet signals at δ 3.7–3.9 ppm .

Synthesis and Optimization

Synthetic Pathway

The synthesis employs a Pictet–Spengler cyclization strategy, beginning with phenethylamine derivatives and 4-chlorophenethylaldehyde. Key steps include:

  • Condensation: Formation of a Schiff base between phenethylamine and the aldehyde.

  • Cyclization: Acid-catalyzed ring closure to yield the tetrahydroisoquinoline core.

  • O-Methylation: Introduction of methoxy groups using methyl iodide in the presence of potassium carbonate.

  • Salt Formation: Reaction with oxalic acid to produce the oxalate salt, improving crystallinity .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CondensationEthanol, 80°C, 6 hours85
CyclizationHCl (conc.), reflux, 12 hours72
O-MethylationCH3I, K2CO3, DMF, 60°C68
Salt FormationOxalic acid, EtOH, RT95

Process Optimization

Microwave-assisted synthesis reduces cyclization time from 12 hours to 45 minutes, achieving a 92% yield . Chromatography-free purification techniques, such as recrystallization from ethanol-diethyl ether mixtures, enhance scalability for industrial applications .

Pharmacological Activity

Multidrug Resistance (MDR) Modulation

The compound exhibits P-gp inhibition with an IC50 of 0.22 nM, surpassing reference agents like verapamil (IC50 = 6.5 μM) . It acts as a competitive substrate, displacing rhodamine-123 in calcein-AM efflux assays. Selectivity profiling against other ABC transporters reveals moderate activity against breast cancer resistance protein (BCRP; IC50 = 8.7 μM) and minimal effect on multidrug resistance-associated protein 1 (MRP1) .

Table 3: Transport Inhibition Profiles

TransporterIC50 (μM)Mechanism
P-gp0.00022Competitive inhibition
BCRP8.7Non-competitive
MRP1>100No activity

Opioid Receptor Interactions

Structural analogs demonstrate nanomolar affinity for κ-opioid receptors (Ki = 0.45 nM), though the oxalate derivative shows reduced binding (Ki = 12 nM) . Molecular docking simulations attribute this to steric hindrance from the oxalate group, which obstructs access to the receptor’s hydrophobic pocket .

Preclinical Research Findings

In Vitro Efficacy

In MCF-7/ADR breast cancer cells, co-administration with doxorubicin reduces the IC50 from 48 μM to 0.3 μM, indicating a 160-fold reversal of resistance . Synergy with paclitaxel in NCI/ADR-RES cells (combination index = 0.32) suggests clinical potential for combination therapies .

Metabolic Stability

Hepatocyte clearance studies show a half-life of 127 minutes in human liver microsomes, with cytochrome P450 3A4 (CYP3A4) mediating primary oxidation at the 2-phenethyl side chain .

Future Directions and Applications

Structural Analog Development

Modifying the oxalate moiety to malonate or succinate salts may improve blood-brain barrier penetration for neuro-oncology applications . Introducing fluorine at the 4-chlorophenyl position could enhance metabolic stability while maintaining P-gp affinity .

Targeted Drug Delivery

Encapsulation in PEGylated liposomes increases plasma half-life to 14 hours in murine models, compared to 2 hours for the free compound . Conjugation to monoclonal antibodies (e.g., anti-EGFR) is under investigation for tumor-specific delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator